N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a compound that belongs to the class of diazaspiro compounds, which are characterized by their unique spirocyclic structure. This compound has gained attention due to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is C₁₁H₁₈N₂O, with a molecular weight of approximately 198.28 g/mol. Its structure includes a spirocyclic framework that incorporates two nitrogen atoms and a carboxamide functional group.
The compound can be synthesized from various precursors, often involving reactions that utilize the diazaspiro[3.4]octane core as a building block. Research articles and patents have documented its synthesis and potential applications in pharmacology, particularly in targeting various diseases.
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can be classified under the following categories:
The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide typically involves several synthetic methodologies:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) are crucial for optimizing yield and purity.
The molecular structure of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can be represented as follows:
The compound's stereochemistry plays a significant role in its biological activity, making it essential to characterize its three-dimensional structure using techniques such as X-ray crystallography or NMR spectroscopy.
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is not fully elucidated but involves interactions at the molecular level:
Relevant data from studies indicate that modifications to the structure can significantly affect both physical and chemical properties, impacting solubility and bioavailability.
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide has notable applications in scientific research:
Spirocyclic architectures entered medicinal chemistry mainstream through natural product inspiration (e.g., spironolactone) but gained systematic attention post-Lovering's Fsp3 analysis (2009), which correlated carbon saturation with clinical success [8]. Early diazaspiro syntheses faced challenges in stereocontrol and ring strain management. The 2,6-diazaspiro[3.4]octane core emerged as synthetically tractable through innovations in cyclization strategies:
Table 1: Historical Development Milestones of 2,6-Diazaspiro[3.4]octane Derivatives
| Timeframe | Key Advancement | Significance |
|---|---|---|
| Pre-2010 | Isolated natural spirocyclic compounds | Validated biological relevance but limited synthetic accessibility |
| 2010-2015 | [3+2] Cycloaddition optimization | Enabled stereocontrolled assembly of core scaffold [3] [7] |
| 2016-2020 | Structure-based design of σ1R antagonists | Demonstrated target engagement versatility [1] |
| 2021-Present | Peripheral exploration for antitubercular leads (MIC = 0.016 μg/mL) | Showcased infectious disease applications [3] |
These advances positioned 2,6-diazaspiro[3.4]octane as a "privileged scaffold" with >50 derivatives reported against neurological, oncological, and infectious targets. N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide exemplifies this evolution, embodying optimal property space for central nervous system (CNS) and peripheral drug candidates [1] [7].
Spirocycles impart critical advantages in drug design through geometric and electronic modulation:
Table 2: Physicochemical Properties of 2,6-Diazaspiro[3.4]octane vs. Non-Spirocyclic Analogs
| Parameter | N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide | Linear Piperazine Carboxamide | Impact |
|---|---|---|---|
| Fsp3 | 1.0 | 0.40 | ↑ Metabolic stability, ↓ CYP inhibition |
| log P | 1.8-2.2 | 0.9-1.5 | Balanced membrane permeability |
| TPSA (Ų) | 40-45 | 35-40 | Optimal for CNS penetration (30-70 Ų) |
| Solubility (mg/mL) | >0.5 | <0.1 | ↑ Oral bioavailability |
| Rotatable Bonds | 3 | 6 | ↓ Conformational entropy penalty on binding |
These properties underpin the scaffold’s utility in overcoming "molecular obesity." In SHP2 inhibitors, spirocycles replaced rotatable bonds while maintaining H-bond networks, boosting cellular efficacy 5-fold [8]. Similarly, diazaspiro[3.3]heptane in olaparib analogs improved PARP-1 selectivity, reducing off-target cytotoxicity [8].
This derivative exemplifies strategic exploitation of the scaffold’s vector topology:
Table 3: Biological Activities of Key 2,6-Diazaspiro[3.4]octane Carboxamide Derivatives
| Derivative Structure | Biological Target | Potency | Therapeutic Effect |
|---|---|---|---|
| N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide | σ1 Receptor | Ki = 8.2 nM | Morphine analgesia enhancement (ED50 ↓ 52%) [1] |
| N-Mesyl-6-(5-nitrofuroyl) | M. tuberculosis H37Rv | MIC = 0.016 μg/mL | Antitubercular lead [3] |
| 1,2,4-Oxadiazol-5-yl variant | MAP/PI3K signaling | IC50 = 11 nM | Anticancer synergy [3] [7] |
| Dopamine D3 antagonist variant | D3 receptor | Ki = 0.4 nM | Anti-addiction efficacy [7] |
The scaffold’s "privileged" status stems from adaptive pharmacokinetics: metabolic stability (t1/2 > 4h in microsomes), CNS permeability (Pe > 8 × 10−6 cm/s in PAMPA), and oral bioavailability (F > 60% in rodents) [1] [7]. These traits enable rapid analog iteration—12 compounds sufficed to identify a sub-μg/mL antitubercular agent, underscoring hit-finding efficiency [3].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: